Betrixaban is a novel oral anticoagulant that functions as a direct inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. Its chemical name is N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide, and it is commonly used in the form of its maleate salt, Betrixaban maleate. This compound is specifically indicated for the prophylaxis of venous thromboembolism in patients at risk due to restricted mobility during hospitalization for acute medical illnesses .
Betrixaban maleate is derived from the parent compound Betrixaban, which has been developed through extensive pharmaceutical research. It belongs to the class of direct oral anticoagulants (DOACs) and is categorized under non-vitamin K oral anticoagulants. The maleate form enhances its solubility and bioavailability, making it suitable for therapeutic use .
The synthesis of Betrixaban maleate involves a multi-step process starting from 5-methoxy-2-nitrobenzoic acid. The key steps include:
For industrial production, a scalable method utilizing 2-methyltetrahydrofuran as a solvent has been developed, achieving yields around 38% with high purity levels exceeding 98% .
The molecular formula of Betrixaban maleate is C23H22ClN5O3, with a molecular weight of approximately 433.90 g/mol when considering its maleate salt form . The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Recent studies have identified various crystalline forms of Betrixaban maleate, including a notable hydrate form that exhibits distinct melting points and solubility characteristics compared to its anhydrous counterpart. For example, the melting point of the hydrate is significantly lower at 80 °C compared to 197.5 °C for the anhydrous form .
Betrixaban undergoes several key reactions during its synthesis:
These reactions are critical for constructing the final active pharmaceutical ingredient.
Betrixaban exerts its anticoagulant effect by competitively inhibiting Factor Xa, which plays a pivotal role in thrombin generation and subsequent fibrin formation. This inhibition occurs in a concentration-dependent manner, effectively preventing clot formation. Preclinical studies have demonstrated that clinically effective concentrations range from 5 ng/mL to 25 ng/mL .
Betrixaban maleate appears as a white solid with distinct crystalline forms that influence its solubility and stability. The melting points vary significantly among different forms, impacting their pharmacokinetic profiles .
Key chemical properties include:
The hygroscopicity and thermodynamic properties also differ among crystalline forms, affecting their handling and processing characteristics in pharmaceutical applications .
Betrixaban maleate is primarily used in clinical settings for:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5